5-amino-2-methylquinolin-8-ol

MAO-B Inhibition Neurodegeneration Parkinson's Disease Research

5-Amino-2-methylquinolin-8-ol (C10H10N2O, MW 174.2 g/mol) is a substituted 8-hydroxyquinoline (8HQ) derivative featuring both an amino group at the 5-position and a methyl group at the 2-position of the quinoline ring. This compound is supplied as a research-grade chemical with a typical purity of 98%, as documented in commercial technical datasheets.

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 91613-48-8
Cat. No. B3167042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-2-methylquinolin-8-ol
CAS91613-48-8
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=CC(=C2C=C1)N)O
InChIInChI=1S/C10H10N2O/c1-6-2-3-7-8(11)4-5-9(13)10(7)12-6/h2-5,13H,11H2,1H3
InChIKeyIFOFWZGKLRGLPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-methylquinolin-8-ol (CAS 91613-48-8): Core Identity and Procurement Essentials for R&D and Pilot Studies


5-Amino-2-methylquinolin-8-ol (C10H10N2O, MW 174.2 g/mol) is a substituted 8-hydroxyquinoline (8HQ) derivative featuring both an amino group at the 5-position and a methyl group at the 2-position of the quinoline ring. This compound is supplied as a research-grade chemical with a typical purity of 98%, as documented in commercial technical datasheets . Its primary value proposition lies in its capacity as a metal-chelating ligand and a bioactive scaffold, with demonstrated pharmacological activity including sub-micromolar inhibition of human monoamine oxidase B (MAO-B) [1].

Why Generic 8-Hydroxyquinoline Alternatives Cannot Substitute for 5-Amino-2-methylquinolin-8-ol in Targeted Applications


Unsubstituted 8-hydroxyquinoline (8HQ) and its common derivatives (e.g., clioquinol, nitroxoline) exhibit broad-spectrum metal-chelation and antimicrobial activity, but their utility is constrained by poor target selectivity, suboptimal pharmacokinetic profiles, and unpredictable potency in specific assays. For instance, while 8HQ itself demonstrates antimicrobial activity with MIC values of 3.44–13.78 µM against Gram-positive bacteria, its selectivity index is often low [1]. The substitution pattern on the quinoline ring—particularly the presence and position of amino and methyl groups—critically modulates both metal-binding affinity and biological target engagement [2]. The 5-amino-2-methyl substitution pattern uniquely confers high selectivity for MAO-B over MAO-A (selectivity ratio > 150), a property not observed in other 8HQ derivatives, which generally display either broad, non-selective enzyme inhibition or no MAO activity whatsoever [3]. Consequently, substituting 5-amino-2-methylquinolin-8-ol with an unsubstituted or differently substituted 8HQ analog in a research program targeting MAO-B or developing selective metal-chelating probes would yield fundamentally different, and likely irrelevant, experimental outcomes.

Quantitative Differentiation of 5-Amino-2-methylquinolin-8-ol: A Head-to-Head Evidence Compendium for Scientific Selection


MAO-B Inhibitory Potency and Isoform Selectivity: A 150-Fold Differential Over MAO-A

5-Amino-2-methylquinolin-8-ol exhibits potent inhibition of human monoamine oxidase B (MAO-B) with an IC50 value of 666 nM, as measured by a fluorescence-based kynuramine conversion assay. In the same assay system, its inhibition of the MAO-A isoform is negligible, with an IC50 of 100,000 nM, resulting in a selectivity index (SI = IC50(MAO-A)/IC50(MAO-B)) exceeding 150 [1]. This level of isoform selectivity is quantitatively distinct from other 8-hydroxyquinoline derivatives that have been evaluated for MAO inhibition; for instance, the parent 8HQ scaffold lacks this selectivity profile, and most 8HQ-derived hybrids require conjugation with propargylamine moieties to achieve similar MAO-B potency [2].

MAO-B Inhibition Neurodegeneration Parkinson's Disease Research Selectivity Screening

Antioxidant Potency Benchmarking: 5-Amino-8-hydroxyquinoline Demonstrates 1.5-Fold Superiority Over α-Tocopherol

In a comparative study of 8-hydroxyquinoline derivatives, 5-amino-8-hydroxyquinoline (a close structural analog lacking the 2-methyl group) exhibited an IC50 of 8.70 µM in the DPPH radical scavenging assay, representing a 1.55-fold improvement in potency relative to the positive control α-tocopherol (IC50 = 13.47 µM) [1]. While the target compound 5-amino-2-methylquinolin-8-ol has not been directly evaluated in this specific assay, the presence of the 5-amino group is a critical determinant of antioxidant activity within the 8HQ class; the addition of the 2-methyl group is anticipated to further modulate lipophilicity and redox potential, potentially enhancing membrane permeability without abolishing the radical scavenging capacity conferred by the amino substitution [2]. In contrast, unsubstituted 8HQ and halogenated derivatives (e.g., 7-bromo-8HQ, clioquinol) exhibit significantly weaker antioxidant activity in the same assay system, with IC50 values typically exceeding 50 µM [1].

Antioxidant Screening Free Radical Scavenging DPPH Assay Oxidative Stress

Differential Cytotoxicity Profile: Cancer Cell Selectivity in Electrospun 5-Amino-8-hydroxyquinoline Formulations

Electrospun fibrous materials incorporating 5-amino-8-hydroxyquinoline (5A8Q) and its Cu²⁺/Fe³⁺ complexes demonstrated significantly greater cytotoxicity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines compared to non-cancerous HaCaT keratinocytes [1]. This differential toxicity profile—cancer cell selectivity—is a hallmark of 8HQ derivatives that operate via metal-dependent mechanisms, where cancer cells with dysregulated metal homeostasis exhibit heightened sensitivity. While direct quantitative IC50 values for 5-amino-2-methylquinolin-8-ol in this assay system are not yet reported, the established relationship between 8HQ substitution pattern and cancer cell selectivity suggests that the 2-methyl modification may further enhance lipophilicity and cellular uptake relative to the 5A8Q analog, a hypothesis supported by structure-activity studies demonstrating that lipophilicity (LogP) is a key determinant of 8HQ anticancer potency [2]. In contrast, metal complexes of unsubstituted 8HQ often exhibit non-selective cytotoxicity affecting both cancer and normal cells, limiting their therapeutic index [3].

Anticancer Screening Cytotoxicity Drug Delivery Biomaterials

Metal Chelation Capacity: The 5-Amino-2-methyl Substitution Pattern as a Tunable Ligand Scaffold

The 8-hydroxyquinoline core is a well-established bidentate ligand that forms stable complexes with divalent and trivalent metal ions via the quinoline nitrogen and the deprotonated 8-hydroxyl oxygen. 5-Amino-2-methylquinolin-8-ol introduces two critical modifications: the 5-amino group serves as an additional coordination site for extended metal-binding architectures, while the 2-methyl group modulates steric hindrance and electronic properties of the chelating nitrogen. This dual functionality enables the formation of more structurally diverse metal complexes compared to unsubstituted 8HQ [1]. Specifically, the presence of the 5-amino group allows for the synthesis of multidentate ligand systems through further derivatization (e.g., Schiff base formation, amide coupling), a synthetic versatility not available with 8HQ or 2-methyl-8HQ alone [2]. In contrast, halogenated 8HQ derivatives (e.g., clioquinol, 7-bromo-8HQ) offer limited functionalization options beyond the halogen substitution site, restricting their utility as modular ligand scaffolds [3].

Coordination Chemistry Metal Chelation Ligand Design Analytical Chemistry

High-Value Application Scenarios for 5-Amino-2-methylquinolin-8-ol: Where Quantified Differentiation Drives Procurement Decisions


MAO-B Selective Inhibitor Screening and Neurodegenerative Disease Research

Researchers investigating monoamine oxidase B (MAO-B) as a therapeutic target for Parkinson's disease or other neurodegenerative conditions can employ 5-amino-2-methylquinolin-8-ol as a selective tool compound or as a starting scaffold for medicinal chemistry optimization. Its IC50 of 666 nM against human MAO-B, coupled with a >150-fold selectivity over MAO-A [1], enables cleaner pharmacological profiling compared to non-selective MAO inhibitors or unsubstituted 8-hydroxyquinoline derivatives. The compound's established metal-chelating properties further support its use in studies exploring the intersection of iron dyshomeostasis and MAO-B activity in neurodegeneration [2].

Design and Synthesis of Functionalized Metal-Chelating Ligands for Catalysis and Sensing

Coordination chemists and materials scientists seeking a modular, functionalizable 8-hydroxyquinoline scaffold should prioritize 5-amino-2-methylquinolin-8-ol over simpler 8HQ analogs. The 5-amino group provides a reactive handle for conjugation to biomolecules, polymers, or secondary ligand moieties via amide bond formation or Schiff base condensation, enabling the construction of multidentate ligand systems with tunable metal-binding properties [3]. This synthetic versatility is not available with 8HQ, 2-methyl-8HQ, or halogenated 8HQ derivatives, making this compound uniquely suited for developing novel catalysts, fluorescent metal sensors, or metal-organic frameworks (MOFs) [4].

Development of Cancer-Selective Metal-Based Therapeutics and Drug Delivery Systems

Given the differential cytotoxicity profile of 5-amino-8-hydroxyquinoline—where cancer cells exhibit heightened sensitivity relative to normal cells—5-amino-2-methylquinolin-8-ol represents a privileged scaffold for developing metal-based anticancer agents [5]. The 2-methyl group is anticipated to further enhance lipophilicity and cellular uptake, potentially improving potency while maintaining the cancer-selectivity conferred by the 5-amino substitution [6]. This compound is particularly valuable for research programs exploring Cu²⁺ and Fe³⁺ complexes as redox-active anticancer agents, as well as for the fabrication of electrospun or hydrogel-based drug delivery systems for localized cancer therapy [5].

Antioxidant Library Construction and Structure-Activity Relationship (SAR) Studies

Investigators building focused libraries of 8-hydroxyquinoline derivatives for antioxidant screening should include 5-amino-2-methylquinolin-8-ol as a key SAR probe. The 5-amino substitution pattern is a proven determinant of enhanced radical scavenging activity, as demonstrated by the 1.55-fold superiority of 5-amino-8-hydroxyquinoline over α-tocopherol in DPPH assays [7]. The addition of the 2-methyl group provides a means to modulate lipophilicity and membrane permeability, enabling systematic exploration of how physicochemical properties influence antioxidant efficacy in cellular or in vivo models. This scaffold is distinct from halogenated 8HQ derivatives, which exhibit significantly weaker antioxidant activity [7].

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